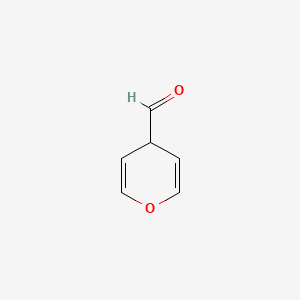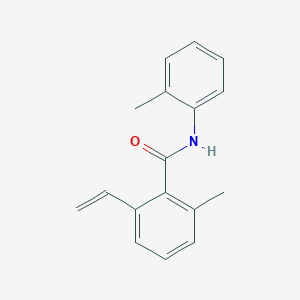
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- is an organic compound with a unique structure that includes a butenone backbone substituted with a 3-chlorophenyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- can be achieved through several methods. One common approach involves the aldol condensation of 3-chlorobenzaldehyde with methyl vinyl ketone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Buten-1-one, 1-(3-chlorophenyl)-: Similar structure but lacks the methyl group.
2-Buten-1-one, 1-(4-chlorophenyl)-3-methyl-: Similar structure with the chlorine atom in a different position.
2-Buten-1-one, 1-(3-bromophenyl)-3-methyl-: Bromine substituted instead of chlorine.
Uniqueness
The presence of the 3-chlorophenyl and methyl groups in 2-Buten-1-one, 1-(3-chlorophenyl)-3-methyl- imparts unique reactivity and properties compared to its analogs
Propiedades
Fórmula molecular |
C11H11ClO |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H11ClO/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-7H,1-2H3 |
Clave InChI |
CZHCMFJFVQIGFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C1=CC(=CC=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)






![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)



